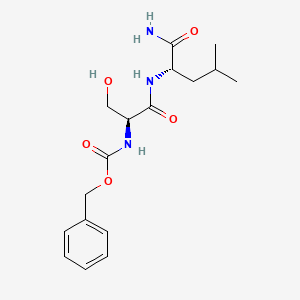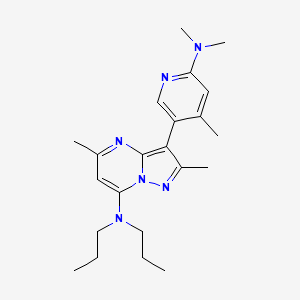
5-Hydroxy-1-methylhydantoin
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de NZ-419 implique l'hydroxylation de la 1-méthylhydantoïne. La réaction nécessite généralement un agent hydroxylant tel que le peroxyde d'hydrogène ou un agent oxydant similaire dans des conditions contrôlées. La réaction est réalisée en milieu aqueux à une température comprise entre 50 et 70 °C pour garantir un rendement et une pureté optimaux .
Méthodes de production industrielle
La production industrielle de NZ-419 suit une voie synthétique similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté. La réaction est généralement réalisée dans de grands réacteurs avec une surveillance continue de la température, du pH et de l'avancement de la réaction .
Analyse Des Réactions Chimiques
Types de réactions
NZ-419 subit principalement des réactions d'oxydation et de réduction en raison de ses groupes fonctionnels hydroxyle et imidazolidine. Il peut également participer à des réactions de substitution, en particulier des substitutions nucléophiles, compte tenu de la présence de son groupe hydroxyle réactif .
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène, permanganate de potassium
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium
Substitution : Halogénures d'alkyle, chlorures d'acyle
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthylés de NZ-419, qui conservent la structure de base de l'imidazolidine .
Applications de recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les mécanismes antioxydants et le piégeage des radicaux hydroxyles.
Biologie : Investigué pour son rôle dans la protection cellulaire contre le stress oxydatif.
Médecine : Exploré comme agent thérapeutique pour la maladie rénale chronique, où il a montré des résultats prometteurs en inhibant la progression de la maladie dans des études précliniques
Mécanisme d'action
NZ-419 exerce ses effets principalement grâce à ses propriétés antioxydantes. Il piège les radicaux hydroxyles, réduisant ainsi le stress oxydatif au sein des cellules. Cette action contribue à protéger les composants cellulaires des dommages oxydatifs. Le composé cible les voies impliquées dans la réponse au stress oxydatif, notamment la voie Nrf2, qui régule l'expression des protéines antioxydantes .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying antioxidant mechanisms and hydroxyl radical scavenging.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored as a therapeutic agent for chronic kidney disease, where it has shown promise in inhibiting the progression of the disease in preclinical studies
Mécanisme D'action
NZ-419 exerts its effects primarily through its antioxidant properties. It scavenges hydroxyl radicals, thereby reducing oxidative stress within cells. This action helps in protecting cellular components from oxidative damage. The compound targets pathways involved in oxidative stress response, including the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
Créatinine : Un précurseur de NZ-419, également impliqué dans la réponse au stress oxydatif.
Méthylguanidine : Un autre métabolite de la créatinine possédant des propriétés antioxydantes.
Hydroxyurée : Partage des propriétés similaires de piégeage des radicaux hydroxyles.
Unicité de NZ-419
NZ-419 est unique dans son double rôle de métabolite de la créatinine et d'antioxydant intrinsèque. Sa capacité à inhiber la progression de la maladie rénale chronique le distingue des autres composés similaires. De plus, son action spécifique sur la voie Nrf2 souligne son potentiel en tant qu'agent thérapeutique ciblé .
Propriétés
IUPAC Name |
5-hydroxy-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFNXFLBMJUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004466 | |
| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84210-26-4 | |
| Record name | 5-Hydroxy-1-methylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-1-methylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676986.png)








![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)

